molecular formula C21H21N3OS B11591966 (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B11591966
M. Wt: 363.5 g/mol
InChI Key: ZURSKQFMQVBUGW-UYRXBGFRSA-N
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Description

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that combines a thiazolone ring with a tetrahydroisoquinoline moiety and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4,5-dihydro-1,3-thiazol-4-one under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: shares similarities with other thiazolone and isoquinoline derivatives, such as:

Uniqueness

The uniqueness of (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its combined structural features, which may confer distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H21N3OS

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H21N3OS/c1-23(2)18-9-7-15(8-10-18)13-19-20(25)22-21(26-19)24-12-11-16-5-3-4-6-17(16)14-24/h3-10,13H,11-12,14H2,1-2H3/b19-13-

InChI Key

ZURSKQFMQVBUGW-UYRXBGFRSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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